molecular formula C15H20O B1368625 Cyclohexyl 2,3-dimethylphenyl ketone CAS No. 898769-12-5

Cyclohexyl 2,3-dimethylphenyl ketone

Cat. No.: B1368625
CAS No.: 898769-12-5
M. Wt: 216.32 g/mol
InChI Key: DTBVCMBEIHFYBA-UHFFFAOYSA-N
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Description

Cyclohexyl 2,3-dimethylphenyl ketone is an organic compound with the molecular formula C15H20O . It is a white solid with a molecular weight of 216.32 g/mol . This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl 2,3-dimethylphenyl ketone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of cyclohexane with 2,3-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 2,3-dimethylphenyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexyl 2,3-dimethylphenyl ketone has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development and testing.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclohexyl 2,3-dimethylphenyl ketone involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the ketone group is converted to a carboxylic acid through the formation of an intermediate alcohol. In reduction reactions, the ketone group is reduced to an alcohol via the transfer of hydride ions from the reducing agent .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl phenyl ketone
  • Cyclohexyl 4-methylphenyl ketone
  • Cyclohexyl 3,4-dimethylphenyl ketone

Uniqueness

Cyclohexyl 2,3-dimethylphenyl ketone is unique due to the presence of two methyl groups on the aromatic ring, which can influence its reactivity and the types of reactions it undergoes. This structural feature can also affect the compound’s physical properties, such as melting point and solubility, compared to similar compounds .

Properties

IUPAC Name

cyclohexyl-(2,3-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c1-11-7-6-10-14(12(11)2)15(16)13-8-4-3-5-9-13/h6-7,10,13H,3-5,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBVCMBEIHFYBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2CCCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642595
Record name Cyclohexyl(2,3-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-12-5
Record name Cyclohexyl(2,3-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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